Methyl pentacosanoate (C26H52O2), the methyl ester of the 25-carbon fully saturated fatty acid, is a specialized analytical standard characterized by a melting point of 59 °C and a boiling point of approximately 429.6 °C . As an odd-chain fatty acid methyl ester (FAME), it is fundamentally absent from most mammalian, plant, and environmental lipid profiles, which are overwhelmingly dominated by even-chain fatty acids [1]. In procurement contexts, this compound is primarily sourced as a quantitative internal standard for gas chromatography-mass spectrometry (GC-MS) and flame ionization detection (GC-FID) workflows. Its thermal properties and late-eluting chromatographic behavior make it highly suited for the precise quantification of very long-chain fatty acids (VLCFAs), ensuring robust matrix recovery and baseline separation without the derivatization variability associated with free fatty acids .
Procuring generic even-chain FAMEs (such as methyl tetracosanoate or methyl hexacosanoate) as internal standards compromises quantification accuracy because these compounds occur naturally in biological tissues, plant oils, and environmental aerosols[1]. This endogenous presence causes unavoidable signal overlap and artificially inflates target analyte concentrations. Conversely, substituting methyl pentacosanoate with shorter odd-chain FAMEs (like methyl heptadecanoate) fails during the analysis of very long-chain fatty acids. Shorter chains exhibit significantly lower boiling points and elute much earlier in the GC gradient, meaning they do not accurately model the extraction recoveries, column retention drift, or evaporative losses of the >C20 lipid fraction[2]. Furthermore, purchasing the free acid (pentacosanoic acid) instead of the pre-methylated ester introduces derivatization bottlenecks, as incomplete methylation reactions directly degrade the reproducibility of the internal standard signal.
In the extraction and GC-MS quantification of organic acids from PM2.5 atmospheric aerosols, the choice of internal standard directly impacts recovery accuracy. Methyl pentacosanoate demonstrates a reproducible recovery rate of 97.2 ± 6.5%, acting as an effective odd-chain surrogate. In contrast, the even-chain comparator methyl hexacosanoate yields a lower and more variable apparent recovery of 89.5 ± 5.6% due to endogenous background interference in the aerosol matrix [1]. Procurement of the C25 odd-chain ester ensures that analytical baselines remain flat and free from naturally occurring lipid convolution.
| Evidence Dimension | Solid-phase extraction (SPE) recovery rate for PM2.5 aerosol analysis |
| Target Compound Data | 97.2 ± 6.5% recovery (Methyl pentacosanoate) |
| Comparator Or Baseline | 89.5 ± 5.6% recovery (Methyl hexacosanoate) |
| Quantified Difference | 7.7% higher absolute recovery with significantly lower standard deviation due to the absence of endogenous matrix interference. |
| Conditions | Aminopropyl-based SPE cartridge extraction followed by GC-MS analysis of PM2.5 filters. |
Eliminates quantification errors caused by endogenous even-chain lipids, justifying its procurement for environmental and biological lipid standardizations.
For the chromatographic profiling of VLCFAs, the internal standard must match the thermal and evaporative behavior of the target analytes. Methyl pentacosanoate possesses a boiling point of 429.6 ± 8.0 °C, allowing it to co-elute reliably within the high-temperature VLCFA retention window (>C22) without premature volatilization. If a standard shorter odd-chain FAME, such as methyl heptadecanoate (boiling point ~327 °C), is substituted, it elutes significantly earlier in the temperature gradient. This mismatch prevents the internal standard from accurately correcting for late-elution column drift or high-temperature evaporative losses during sample concentration [1].
| Evidence Dimension | Boiling point and GC retention window alignment |
| Target Compound Data | 429.6 ± 8.0 °C (Methyl pentacosanoate) |
| Comparator Or Baseline | ~327 °C (Methyl heptadecanoate / C17 FAME) |
| Quantified Difference | >100 °C difference in boiling point, shifting the retention time out of the VLCFA analytical window. |
| Conditions | High-temperature GC-FID/MS temperature programming (up to 280-310 °C). |
Ensures the internal standard experiences the exact same thermal and column conditions as the target >C22 lipids, preventing late-run quantification drift.
In complex biological matrices like neuroblastoma cell suspensions, extracting and quantifying lipid uptake requires robust sample preparation. Methyl pentacosanoate is utilized as an absolute internal standard (spiked at 25 µg/ml) during direct transesterification with acetyl chloride and methanol at 100 °C for 60 minutes [1]. Because it is already fully esterified, it acts as a stable recovery benchmark that does not depend on the reaction kinetics of the derivatization step. Substituting this with the free acid (pentacosanoic acid) would subject the standard to the same incomplete methylation efficiency (often 90-95%) as the endogenous lipids, stripping the assay of an absolute 100% reference point .
| Evidence Dimension | Derivatization dependency during lipid extraction |
| Target Compound Data | Pre-methylated (100% esterified reference standard) |
| Comparator Or Baseline | Pentacosanoic acid (Requires in situ methylation, <100% yield) |
| Quantified Difference | Bypasses the 5-10% variability inherent to acidic transesterification yields. |
| Conditions | Direct transesterification of cell suspensions at 100 °C for 60 min using acetyl chloride/methanol. |
Procuring the pre-methylated ester provides an absolute baseline for extraction recovery, decoupling the internal standard from derivatization reaction efficiency.
Directly following its 97.2% recovery and lack of endogenous matrix interference (as detailed in Section 3), methyl pentacosanoate is a highly effective internal standard for quantifying dicarboxylic and monocarboxylic acids in atmospheric particulate matter. It allows for precise correction of evaporative losses and injection variations during GC-MS analysis of environmental samples [1].
Because its boiling point (429.6 °C) and retention time align with the >C22 lipid window, this compound is recommended for GC-FID profiling of maternal serum, neural tumor tissues, and other clinical samples. It accurately tracks high-temperature column drift where shorter odd-chain standards (like C15 or C17 FAMEs) elute too early to be effective[2].
In the industrial quality control of fish, krill, and algal oil supplements, methyl pentacosanoate is utilized as a stable internal standard during direct transesterification. Its pre-methylated form bypasses derivatization variability, providing an absolute baseline to accurately quantify the total n-3 polyunsaturated fatty acid content in high-fat commercial formulations [3].